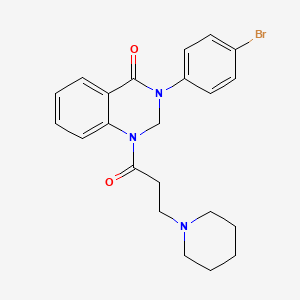
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a bromophenyl group and a piperidinopropionyl moiety, which may contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Attachment of the Piperidinopropionyl Moiety: The piperidinopropionyl group can be attached through amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or halogenating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Bromophenyl Compounds: Compounds with bromophenyl groups but different core structures.
Piperidinopropionyl Compounds: Compounds with piperidinopropionyl groups but different core structures.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
84770-73-0 |
|---|---|
分子式 |
C22H24BrN3O2 |
分子量 |
442.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one |
InChI |
InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2 |
InChIキー |
VDFJNFQKSPLEPE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


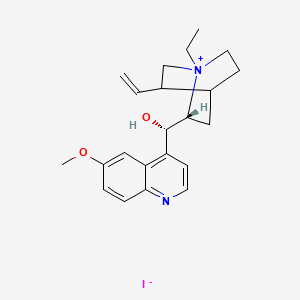


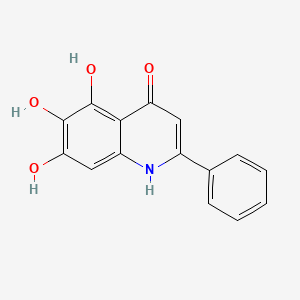

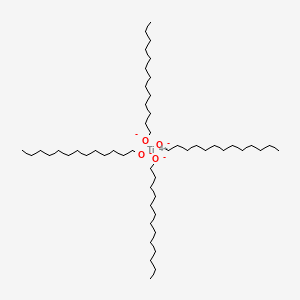

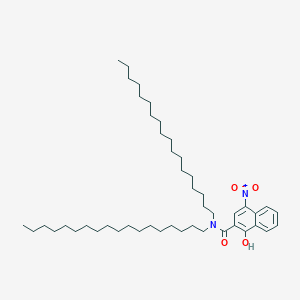
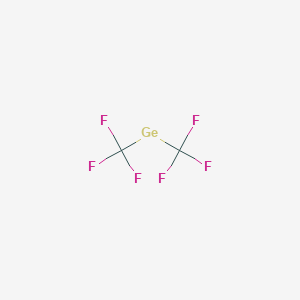
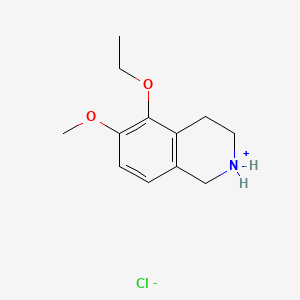

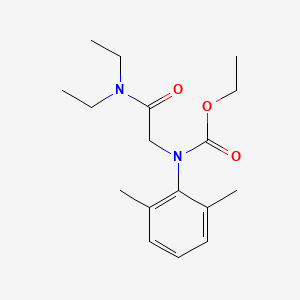
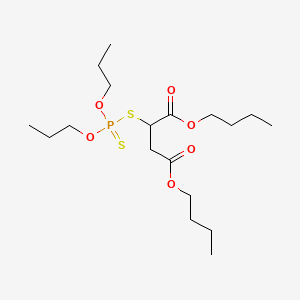
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
